1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde
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Overview
Description
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 1-position and an aldehyde group at the 5-position of the benzofuran ring
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
, benzofuran compounds are known to impact a variety of pathways. Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran compounds, the effects could potentially include altered cell growth or viability, changes in oxidative stress levels, and impacts on viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: 1,1-Dimethyl-3H-2-benzofuran-5-carboxylic acid
Reduction: 1,1-Dimethyl-3H-2-benzofuran-5-methanol
Substitution: Various substituted benzofuran derivatives depending on the reagent used
Scientific Research Applications
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the aldehyde group and has different reactivity and applications.
5-Hydroxy-2-benzofuran: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and biological activities.
2-Methylbenzofuran:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
1,1-dimethyl-3H-2-benzofuran-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLOJHTPUTDSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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